Benzoyl azide, 4-chloro-

Description

Significance in Organic Synthesis and Functional Molecule Design

The importance of Benzoyl azide (B81097), 4-chloro- in the field of organic chemistry stems from its reactive azide group, which serves as a precursor to a variety of functional groups and molecular frameworks.

Its primary utility lies in the Curtius rearrangement , a reaction where the acyl azide rearranges upon heating or photolysis to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate is a valuable intermediate that can be readily converted into primary amines, carbamates, or urea (B33335) derivatives by reacting with nucleophiles like water, alcohols, or amines. nih.govbritannica.com This transformation is a cornerstone of synthetic chemistry for introducing nitrogen-containing functionalities.

In recent years, Benzoyl azide, 4-chloro- has been employed in advanced C-H amidation reactions . These reactions allow for the direct formation of an amide bond on a C-H group, an atom-economic process that avoids pre-functionalization of substrates. rsc.org Research has shown its effectiveness in the synthesis of heterocyclic compounds, such as oxindoles and spirooxindoles, under mild conditions using visible-light photocatalysis. rsc.orgibs.re.kr Mechanochemical methods, which use mechanical force instead of solvents, have also been developed for Ir(III)-catalyzed C-H amidation using 4-chlorobenzoyl azide, highlighting a move towards more sustainable synthetic practices. acs.orgyonsei.ac.kr

The compound is also significant in peptide chemistry . It reacts with amino acid and peptide esters under mild, room-temperature conditions to form 4-chlorobenzoyl derivatives in high yields without significant racemization. cdnsciencepub.com This derivatization is useful for the characterization of peptides, as it enhances their crystallinity and introduces a UV-active chromophore and a unique isotopic signature (due to chlorine), which aids in detection and mass spectrometry analysis. cdnsciencepub.com

Furthermore, the azide group in Benzoyl azide, 4-chloro- can participate in cycloaddition reactions , most notably the azide-alkyne cycloaddition, a key example of "click chemistry." wikipedia.orgroyalsocietypublishing.org This reaction allows for the efficient construction of 1,2,3-triazole rings, which are important structural motifs in medicinal chemistry and materials science. nih.govsci-hub.se The 4-chloro-substituent on the benzene (B151609) ring also serves as a functional handle, enabling further molecular diversification through transition metal-catalyzed cross-coupling reactions. rsc.org

Historical Context and Evolution of Acyl Azide Chemistry

The chemistry of acyl azides is rooted in the 19th-century discovery of azides. at.uabritannica.com Peter Grieß synthesized the first organic azide, phenyl azide, in 1864. at.ua A few years later, Theodor Curtius discovered hydrazoic acid and, in 1885, reported the thermal decomposition of acyl azides into isocyanates, a transformation now known as the Curtius rearrangement. at.uawikipedia.orgnih.gov This discovery laid the foundation for the synthetic utility of acyl azides. nih.gov

Initially, the mechanism of the Curtius rearrangement was thought to involve a two-step process with the formation of a reactive acyl nitrene intermediate. nih.gov However, subsequent research and thermodynamic calculations have indicated that the reaction is likely a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a free nitrene. wikipedia.org

Historically, the rearrangement required harsh thermal conditions. The evolution of this chemistry has seen the development of milder methods to induce the transformation, including photochemical rearrangements. uq.edu.auresearchgate.net More recently, the focus has shifted to catalytic methods, such as visible-light photocatalysis, which allow the reactions of acyl azides to proceed with high selectivity under gentle conditions. rsc.orgibs.re.kr These modern approaches can even favor alternative reaction pathways, such as direct amidation, over the Curtius rearrangement, thereby expanding the synthetic toolkit. ibs.re.kracs.org

Another historical application of acyl azide chemistry is the Darapsky degradation, a method for synthesizing α-amino acids from alkyl-cyanoacetic acids, which proceeds via an acyl azide intermediate. wikipedia.orgwikipedia.org The continued development of reactions involving acyl azides demonstrates their enduring importance in organic synthesis, from foundational name reactions to cutting-edge catalytic transformations.

Data Tables

The following tables provide key data regarding Benzoyl azide, 4-chloro- and its reactivity.

Table 1: Physicochemical Properties of Benzoyl azide, 4-chloro-

| Property | Value | Source |

| IUPAC Name | 4-chlorobenzoyl azide | nih.gov |

| Molecular Formula | C₇H₄ClN₃O | nih.gov |

| Molecular Weight | 181.58 g/mol | nih.gov |

| CAS Number | 21368-28-5 | nih.gov |

| Appearance | Colorless solid | rsc.org |

| Melting Point | 82-84°C | rsc.org |

Table 2: Representative Reaction - Visible Light C-H Amidation of Heteroarenes

This table summarizes the results of the visible-light-mediated C-H amidation of various heteroarenes using Benzoyl azide, 4-chloro- as the amidation agent. The reaction showcases the compound's utility in forming valuable heteroaromatic amides under mild conditions. rsc.org

| Heteroarene Substrate | Product Yield (%) |

| N-Methylpyrrole | 72% |

| Furan | 55% |

| Thiophene | 51% |

| 1,2-Dimethylindole | 70% |

| Benzofuran | 65% |

Detailed Research Findings

Benzoyl azide, 4-chloro- is typically synthesized by reacting 4-chlorobenzoyl chloride with sodium azide in a solvent mixture like acetone (B3395972) and water at low temperatures. rsc.org Another route involves the direct reaction of 4-chlorobenzoic acid with sodium azide in the presence of activating agents. scispace.com

The reactivity of Benzoyl azide, 4-chloro- is dominated by the azide functional group, which can undergo two main types of transformations: rearrangement with loss of N₂ or acting as a 1,3-dipole in cycloadditions.

The Curtius rearrangement is its most characteristic reaction. organic-chemistry.org While traditionally induced by heat, photochemical methods have also been explored. uq.edu.au Modern research focuses on catalytic systems to control its reactivity. For instance, visible light photocatalysis using an iridium or ruthenium complex can activate 4-chlorobenzoyl azide. rsc.orgibs.re.kr In the presence of an acid, this activation leads to a nitrenium species that favors direct C-H amidation of electron-rich heteroarenes, yielding heteroaromatic amides efficiently. rsc.org Without the acid, the reaction may yield isocyanates from the Curtius rearrangement as byproducts. rsc.org

Fascinatingly, detailed mechanistic studies of these photocatalytic reactions suggest a non-nitrene pathway . ibs.re.kr For example, in the reaction with N-arylmethacrylamides to form oxindoles, evidence points to the generation of a triplet acyl azide. This triplet species has a diradical character that initiates a cascade cyclization, rather than forming a free acyl nitrene, which often leads to undesired side reactions. ibs.re.kr

Research into mechanochemistry has also provided a novel, solvent-free method for C-H amidation using 4-chlorobenzoyl azide. acs.orgyonsei.ac.kr Ball milling an Ir(III) catalyst with the reactants under solvent-free conditions has been shown to be more efficient for electron-poor acyl azides like the 4-chloro derivative compared to traditional solution-based reactions. acs.org

In the realm of peptide synthesis , the use of 4-chlorobenzoylazide for N-terminal derivatization has proven highly effective. cdnsciencepub.com The reaction proceeds smoothly at room temperature with various peptide esters, including those with sterically hindered amines, to give crystalline derivatives in 60-90% yield. cdnsciencepub.com The mild conditions are crucial for preventing the racemization of chiral centers in the peptides. cdnsciencepub.com

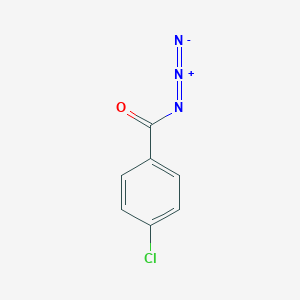

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzoyl azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVXLJAGUKAXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446014 | |

| Record name | Benzoyl azide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21368-28-5 | |

| Record name | Benzoyl azide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Benzoyl Azide, 4 Chloro

Curtius Rearrangement: Fundamental Mechanistic Insights

The rearrangement of Benzoyl azide (B81097), 4-chloro- proceeds via the loss of nitrogen gas and the migration of the 4-chlorophenyl group to the electron-deficient nitrogen atom, yielding 4-chlorophenyl isocyanate. nih.govchemistrysteps.com This process is characterized by its efficiency and tolerance for a wide array of functional groups. nih.gov

The precise mechanism of the Curtius rearrangement has been a subject of detailed investigation, with evidence supporting both concerted and stepwise pathways depending on the reaction conditions. nih.govwikipedia.org

Concerted Mechanism: In thermal rearrangements, the reaction is generally believed to follow a concerted process. Here, the migration of the 4-chlorophenyl group from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of dinitrogen (N₂). wikipedia.org This pathway is supported by the absence of nitrene insertion or addition byproducts in many thermal reactions. wikipedia.org The transition state involves a simultaneous bond-breaking (C-N and N-N₂) and bond-forming (C-N) process.

Stepwise Mechanism: Under photochemical conditions, the rearrangement is thought to proceed through a stepwise mechanism. nih.govwikipedia.org Irradiation of Benzoyl azide, 4-chloro- leads to the homolytic cleavage of the N-N bond, expelling nitrogen gas and generating a highly reactive acyl nitrene intermediate. wikipedia.orgrsc.org This intermediate subsequently rearranges to form the isocyanate.

| Condition | Proposed Dominant Pathway | Key Characteristics |

| Thermal | Concerted | Simultaneous migration and N₂ loss; generally avoids nitrene byproducts. wikipedia.org |

| Photochemical | Stepwise | Proceeds via a discrete acyl nitrene intermediate; potential for nitrene side reactions. nih.govwikipedia.org |

The central figure in the stepwise mechanism is the 4-chlorobenzoyl nitrene, an electron-deficient and highly reactive intermediate. nih.gov The existence of acyl nitrenes was first postulated by Stieglitz in 1896. nih.gov

Detection and Trapping: While early efforts to trap acyl nitrene intermediates in thermal reactions were unsuccessful due to their short lifetimes, they can be successfully trapped under photochemical conditions. nih.gov The highly reactive nitrene can undergo side reactions, such as insertion into C-H bonds, which provides evidence for its formation. wikipedia.org For instance, photolysis of an acyl azide in a hydrocarbon solvent can lead to N-alkyl amide byproducts. wikipedia.org

Electronic State: Both experimental and computational studies have established that acyl nitrenes possess a singlet ground state. nih.gov Theoretical studies on related acyl azides indicate that upon photoexcitation, the molecule can eliminate N₂ to form a nitrene intermediate in an excited singlet state (S₁), which then decays to the ground state before rearranging. rsc.org

A defining and synthetically crucial feature of the Curtius rearrangement is the complete retention of stereochemistry of the migrating group. nih.govnih.gov In the case of Benzoyl azide, 4-chloro-, the 4-chlorophenyl group is achiral. However, if a chiral group were in its place, it would migrate from the carbonyl carbon to the nitrogen atom without any change in its stereochemical configuration. wikipedia.orgnih.gov This characteristic is a key feature of the concerted nih.govnih.gov-shift and makes the Curtius rearrangement a reliable method for synthesizing chiral amines and their derivatives from chiral carboxylic acids. nih.gov

The product of the rearrangement, 4-chlorophenyl isocyanate, is a stable yet reactive molecule. nih.govorganic-chemistry.org Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, allowing for the synthesis of a diverse range of compounds, including primary amines, carbamates, and ureas. nih.govwikipedia.org The isolation of the isocyanate is often not necessary; it can be generated and used in situ to produce the desired derivative. masterorganicchemistry.comresearchgate.net

The reaction of 4-chlorophenyl isocyanate with water leads to the formation of the corresponding primary amine, 4-chloroaniline. This transformation proceeds through an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation (loss of CO₂) to yield the final amine product. chemistrysteps.comorganic-chemistry.org This method is an effective way to produce pure primary amines, as it avoids the overalkylation issues often encountered in syntheses using ammonia. nih.govopenstax.org

Reaction Pathway:

Nucleophilic Attack: Water attacks the isocyanate carbonyl carbon.

Proton Transfer: A proton is transferred to the nitrogen atom, forming 4-chlorophenylcarbamic acid.

Decarboxylation: The unstable carbamic acid readily loses carbon dioxide to form 4-chloroaniline.

The isocyanate intermediate is a valuable precursor for synthesizing carbamates and ureas, which are functional groups present in many pharmaceuticals and bioactive molecules. nih.govrsc.orgmdpi.com

Carbamates: When the Curtius rearrangement is performed in an alcoholic solvent (e.g., ethanol), the 4-chlorophenyl isocyanate formed in situ is trapped by the alcohol. nih.govwikipedia.org The nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon results in the formation of a carbamate (B1207046) (also known as a urethane). masterorganicchemistry.com

Ureas: If an amine is introduced to the 4-chlorophenyl isocyanate, a urea (B33335) derivative is formed. nih.govwikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon. mdpi.com This can be done in a one-pot procedure where the carboxylic acid is converted to the isocyanate and then immediately reacted with an amine to furnish the urea in good yield. nih.gov

Summary of Isocyanate Derivatization

| Nucleophile | Reagent Example | Product Class | Final Product Example |

|---|---|---|---|

| Water | H₂O | Primary Amine | 4-chloroaniline |

| Alcohol | Ethanol (CH₃CH₂OH) | Carbamate | Ethyl N-(4-chlorophenyl)carbamate |

Derivatization from Isocyanate Intermediates

Azide-Based Cycloaddition Reactions

Azide-based cycloaddition reactions are powerful tools in organic synthesis for the construction of nitrogen-containing heterocyclic compounds, most notably 1,2,3-triazoles. These reactions are prized for their high efficiency, functional group tolerance, and often mild reaction conditions.

1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (such as an alkyne) to form a five-membered ring. While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers, the advent of metal catalysis has revolutionized this transformation, rendering it highly regioselective and significantly faster.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It reliably and selectively joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solutions.

Regioselectivity and Scope for 1,4-Disubstituted Triazoles

A hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This is in stark contrast to the uncatalyzed thermal reaction, which typically produces a mixture of 1,4- and 1,5-regioisomers. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific regiochemical outcome. The scope of the reaction is vast, accommodating a wide variety of functional groups on both the azide and alkyne partners. For an aroyl azide like 4-chlorobenzoyl azide, it would be expected to react with various terminal alkynes to produce N-aroyl-1,4-disubstituted-1,2,3-triazoles.

Ligand Effects and Catalyst Systems

The efficiency and rate of the CuAAC reaction are often enhanced by the use of ligands that stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation or oxidation. Common catalyst systems involve a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. Various nitrogen-based ligands, including tris(benzyltriazolylmethyl)amine (TBTA), accelerate the reaction and protect the copper catalyst. The choice of ligand and solvent can be critical for optimizing reaction conditions, particularly for less reactive substrates.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary method to CuAAC, affording the opposite regioisomer. This reaction selectively produces 1,5-disubstituted 1,2,3-triazoles. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which differs significantly from the CuAAC pathway. Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.

Reactions with Organonitriles for Tetrazole Synthesis

The reaction between an organic azide and an organonitrile is a well-established method for the synthesis of 5-substituted 1H-tetrazoles, proceeding through a [3+2] cycloaddition mechanism. Although specific studies detailing 4-chlorobenzoyl azide are not prevalent, the general mechanism is applicable. The reaction typically requires activation of the nitrile component by a Brønsted or Lewis acid. youtube.comnih.gov The acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the terminal nitrogen of the azide. youtube.com

The proposed mechanism involves:

Activation: A Lewis acid (e.g., Zn(II), Co(II)) or a protic acid coordinates to the nitrile nitrogen. nih.govnih.gov

Nucleophilic Attack: The terminal nitrogen of the 4-chlorobenzoyl azide attacks the activated nitrile carbon.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring. youtube.com

Deprotection/Catalyst Regeneration: The acid catalyst is released, yielding the N-acyl-tetrazole product. Subsequent hydrolysis would be required to obtain the 1H-tetrazole.

The reaction conditions often involve heating in a suitable solvent like dimethylformamide (DMF). youtube.com The use of catalysts like zinc salts has been shown to significantly lower the activation barrier for the cycloaddition. nih.gov

Table 1: Representative Examples of Tetrazole Synthesis from Nitriles and Azides

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzonitrile (B105546) | Sodium Azide | NH4Cl, DMF, Heat | 5-Phenyl-1H-tetrazole |

| Aromatic Nitriles | Sodium Azide | Co(II) complex, DMSO, 110°C | 5-Aryl-1H-tetrazoles |

This table illustrates the general transformation; the azide source shown is sodium azide as a common reagent for this synthesis. youtube.comnih.govacs.org

Reactions with Isocyanates for Tetrazolinone Formation

Acyl azides can react with isocyanates to form tetrazolinone derivatives. This transformation involves the [3+2] cycloaddition of the azide to the C=N bond of the isocyanate. The reaction of an azide with an isocyanate provides a direct route to the tetrazolinone heterocyclic core. google.comresearchgate.net

The mechanism is believed to proceed via the nucleophilic attack of the azide on the electrophilic carbonyl carbon of the isocyanate, followed by cyclization and loss of nitrogen gas, though an alternative pathway is a direct cycloaddition. In the presence of catalysts like silicon derivatives, an intermediate silyl (B83357) tetrazolinone can be formed, which is subsequently hydrolyzed or converted to a salt. google.com The reaction between 4-chlorobenzoyl azide and an isocyanate (R-N=C=O) would yield a 1-substituted-4-(4-chlorobenzoyl)-1,4-dihydro-5H-tetrazol-5-one.

Table 2: General Scheme for Tetrazolinone Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-Chlorobenzoyl azide | Aryl isocyanate | 1-Aryl-4-(4-chlorobenzoyl)tetrazolinone |

Reactions with Vinyl Azides for Imidazole (B134444) Synthesis

A direct reaction between 4-chlorobenzoyl azide and a vinyl azide to form an imidazole ring is not a commonly documented transformation in synthetic chemistry. The chemical literature on imidazole synthesis typically describes pathways involving the cyclization of precursors that already contain the requisite atoms for the ring, or multicomponent reactions. organic-chemistry.orgrsc.org

Vinyl azides are versatile precursors for nitrogen-containing heterocycles, but their reactivity is generally centered on the intramolecular loss of N₂ to form 2H-azirine intermediates or the generation of iminyl radicals. dntb.gov.uanih.gov These reactive intermediates can then be trapped by various nucleophiles or engage in cyclization reactions. For instance, an electrochemically induced synthesis of imidazoles has been developed from vinyl azides and benzyl (B1604629) amines, where the vinyl azide ultimately serves as a C-N fragment source after transformation into a 2H-azirine. dntb.gov.uanih.gov A reaction between two different azide-containing molecules to form an imidazole is mechanistically unlikely under standard conditions.

Cycloaddition with Terminal Acetylenic Iminium Salts

Terminal acetylenic iminium salts are highly reactive dipolarophiles. Their electron-deficient triple bond makes them exceptionally receptive to [3+2] cycloaddition with 1,3-dipoles like aryl azides. researchgate.net The reaction of 4-chlorobenzoyl azide with a terminal acetylenic iminium salt, such as [HC≡C-C(R)=N⁺Me₂ TfO⁻], proceeds under mild, uncatalyzed conditions with complete regioselectivity. researchgate.netresearchgate.net

This reaction yields a 1,4-disubstituted-1,2,3-triazole bearing an iminium group at the 4-position. The high reactivity of the acetylenic iminium salt allows the cycloaddition to occur readily, often at room temperature. researchgate.net The resulting triazole-iminium salt is a stable product that can be isolated or further functionalized by the addition of nucleophiles to the iminium group. researchgate.net

Intramolecular Cycloaddition Variants

When the azide and an unsaturated functional group (an alkene or alkyne) are present within the same molecule, an intramolecular [3+2] cycloaddition can occur to form fused heterocyclic systems. This strategy is a powerful tool for the synthesis of complex polycyclic molecules. rsc.org

For this to occur with 4-chlorobenzoyl azide, the aroyl group would need to be tethered to an alkene or alkyne via a suitable linker.

Intramolecular Azide-Alkene Cycloaddition: Known as the Logothetis Reaction, this process involves the thermal or photochemical cycloaddition of an azide onto an alkene. researchgate.net The initial product is an unstable triazoline, which readily extrudes N₂ to form an aziridine (B145994) or rearranges to form an imine.

Intramolecular Azide-Alkyne Cycloaddition: This is an intramolecular variant of the Huisgen cycloaddition. youtube.com The reaction is often performed under thermal conditions and, unlike its intermolecular counterpart, does not typically require metal catalysis to proceed efficiently. rsc.orgnih.gov The product is a stable, fused triazole ring system. The stereochemical outcome of such reactions can be influenced by the geometry of the precursor molecule. nih.gov

Nitrene Chemistry Initiated by Benzoyl Azide, 4-chloro-

Controlled Generation and Reactivity of Acyl Nitrenes

The thermal or photochemical decomposition of 4-chlorobenzoyl azide results in the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive, electron-deficient intermediate known as 4-chlorobenzoyl nitrene. researchgate.netrsc.org This acyl nitrene is a key intermediate that can undergo several characteristic reactions, with the specific outcome often controlled by the reaction conditions and the substrate present.

Key transformations of 4-chlorobenzoyl nitrene include:

Curtius Rearrangement: In the absence of other trapping agents, the acyl nitrene typically undergoes a Curtius rearrangement. This involves the migration of the 4-chlorophenyl group from the carbonyl carbon to the nitrogen atom, resulting in the formation of 4-chlorophenyl isocyanate. This isocyanate is a versatile synthetic intermediate.

Aziridination: In the presence of alkenes, the acyl nitrene can add across the double bond to form N-acyl aziridines. This reaction is a direct method for the synthesis of these strained, three-membered rings.

C-H Insertion/Amidation: The nitrene can insert into C-H bonds, a reaction that is particularly efficient for intramolecular processes. This allows for the direct conversion of a C-H bond into a C-N bond, forming an amide.

Addition to Unsaturated Bonds: Besides alkenes, acyl nitrenes can react with other unsaturated systems, such as alkynes or aromatic rings. rsc.org

The reactivity of the nitrene can be influenced by whether it is in a singlet or triplet electronic state. Singlet nitrenes are generally thought to undergo concerted reactions (e.g., stereospecific aziridination), while triplet nitrenes react via stepwise, radical-like mechanisms. The choice of metal catalysts can also control the reactivity of the nitrene species. rsc.org

Table 3: Summary of Acyl Nitrene Reactivity

| Reaction Type | Substrate | Product |

|---|---|---|

| Curtius Rearrangement | None (neat, inert solvent) | 4-Chlorophenyl isocyanate |

| Aziridination | Alkene (e.g., cyclohexene) | N-(4-Chlorobenzoyl)aziridine |

Catalytic Nitrene Transfer Reactions

Benzoyl azide, 4-chloro- serves as a precursor to the corresponding 4-chlorobenzoyl nitrene, a highly reactive intermediate. This nitrene can be transferred to various organic substrates through transition-metal catalysis, enabling the formation of new carbon-nitrogen bonds. These reactions are synthetically valuable as they often proceed with high efficiency and selectivity, using the azide as an atom-economical nitrogen source that releases benign dinitrogen gas as the only byproduct. wikipedia.orgorganic-chemistry.org

Iridium(III) complexes have emerged as effective catalysts for direct C-H amidation reactions using aryl azides as the nitrogen source. organic-chemistry.org These protocols allow for the direct conversion of C-H bonds into C-N bonds, a highly sought-after transformation in organic synthesis. The reaction typically employs a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. organic-chemistry.orgnih.gov

The catalytic cycle is generally understood to initiate with the C-H activation of the substrate by a coordinatively unsaturated Ir(III) catalyst, forming a five- or six-membered iridacycle intermediate. organic-chemistry.orgnih.gov This intermediate then reacts with benzoyl azide, 4-chloro-. This step leads to the formation of a key iridium(V)-nitrenoid species with the expulsion of dinitrogen. nih.gov Subsequent reductive elimination from this high-valent iridium complex forms the desired C-N bond and regenerates the active Ir(III) catalyst, closing the catalytic loop. nih.gov This methodology is compatible with a wide array of functional groups and has been applied to various arenes and heterocycles. organic-chemistry.orgnih.gov

Table 1: Representative Ir(III)-Catalyzed C-H Amidation with Aryl Azides

| Substrate (with Directing Group) | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Phenylpyridine | [IrCp*Cl₂]₂, AgNTf₂ | 1,2-Dichloroethane, 50°C | 2-(2-(N-(4-chlorobenzamido))phenyl)pyridine | Good |

| Phenyl-ketoxime | [IrCp*Cl₂]₂, AgOAc | Dichloroethane, 80°C | Ortho-amidated ketoxime | High |

Note: Yields are generalized based on typical results for aryl azides as reported in the literature. organic-chemistry.orgnih.gov

Cobalt(II) complexes, particularly those based on porphyrin ligands, are powerful catalysts for the aziridination of olefins using organic azides. amazonaws.comresearchgate.net This transformation is achieved through a metalloradical catalysis (MRC) mechanism, which proceeds via stepwise radical pathways rather than a concerted nitrene insertion. nih.govnih.gov This approach allows for high levels of control, including enantioselectivity when chiral ligands are employed. nih.govbeilstein-journals.org

The catalytic process begins with the activation of benzoyl azide, 4-chloro- by the Co(II) complex. This interaction generates a key cobalt(III)-nitrene radical intermediate. amazonaws.comnih.gov This species then undergoes a radical addition to the alkene substrate, forming a carbon-centered radical intermediate. Subsequent radical cyclization with intramolecular C-N bond formation yields the aziridine ring and regenerates the Co(II) catalyst. nih.gov This stepwise radical mechanism is a hallmark of Co(II)-based MRC and distinguishes it from other metal-catalyzed nitrene transfer reactions. nih.gov The methodology is applicable to a variety of styrene (B11656) derivatives and other alkenes, providing access to valuable N-acyl aziridines. nih.govrsc.org

Table 2: Co(II)-Catalyzed Aziridination of Alkenes with Acyl/Sulfonyl Azides

| Alkene Substrate | Catalyst | Azide Source (Example) | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Styrene | Co(II)-porphyrin complex | TrocN₃ | Room Temperature | High | Excellent |

| 4-Methylstyrene | Chiral Co(II)-porphyrin | TcesN₃ | Room Temperature | High | High |

Note: Data is representative of Co(II)-metalloradical catalysis with similar carbonyl and sulfonyl azides. nih.govrsc.org

Nitrene Homocoupling Mechanisms

A common side reaction in transition-metal-catalyzed nitrene transfer chemistry is nitrene homocoupling, which leads to the formation of azo compounds. acs.org In the case of benzoyl azide, 4-chloro-, the corresponding nitrene can dimerize to form an azoarene. This process is often mediated by the same transition metal catalysts used for amidation or aziridination, such as cobalt or iron complexes. acs.orgrsc.org

Two primary mechanisms are generally considered for this transformation. rsc.org

Bimolecular Coupling of Metal-Nitrene Intermediates: Two transiently formed metal-nitrene (or metal-imido) complexes can react with each other. This bimolecular coupling results in the formation of the N=N double bond and the regeneration of two equivalents of the reduced metal catalyst. acs.orgrsc.org

Reaction of Metal-Nitrene with Azide: A metal-nitrene complex may react with a second molecule of the parent azide (benzoyl azide, 4-chloro-). This reaction forms the azoarene product while releasing dinitrogen and regenerating the metal catalyst. rsc.org

Kinetic studies on certain Co(II)-porphyrin systems suggest that while C-H amination may proceed directly from an organoazide adduct, the formation of the azoarene byproduct requires the initial formation of a cobalt-nitrene complex. rsc.org The propensity for homocoupling versus transfer to a substrate depends on factors such as catalyst structure, substrate reactivity, and reaction conditions. acs.orgrsc.org

Other Significant Transformations

Nucleophilic Acyl Substitution Reactions with Azide Salts

The primary method for the synthesis of benzoyl azide, 4-chloro- is through a nucleophilic acyl substitution reaction. This process involves the reaction of a 4-chlorobenzoyl derivative, typically 4-chlorobenzoyl chloride, with an azide salt such as sodium azide. lookchem.com

The mechanism is a straightforward addition-elimination pathway. The highly nucleophilic azide ion (N₃⁻) attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the acyl azide product. The reaction is typically carried out in a suitable solvent like acetone (B3395972) or a biphasic water/dichloromethane (B109758) system. The precursor, 4-chlorobenzoyl chloride, is readily prepared from the oxidation of 4-chlorotoluene (B122035) or by treating 4-chlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. sigmaaldrich.com

Reaction Scheme: Cl-C₆H₄-COCl + NaN₃ → Cl-C₆H₄-CON₃ + NaCl

Derivatization of Amino Acids and Peptide Esters

Benzoyl azide, 4-chloro- can be used as a reagent for the derivatization of the N-terminus of amino acids and peptides. rsc.orgresearchgate.net This reaction forms a stable amide bond, attaching the 4-chlorobenzoyl group to the free amino group of the biomolecule. The acyl azide method is a well-established technique in peptide chemistry, known for proceeding with a low risk of epimerization at the adjacent chiral center. rsc.orgexplorationpub.com

The reaction proceeds via the nucleophilic attack of the primary or secondary amine of the amino acid or peptide onto the carbonyl carbon of the acyl azide. This forms a tetrahedral intermediate which then collapses, expelling the azide group as a good leaving group (often as hydrazoic acid, HN₃, which decomposes) to yield the N-(4-chlorobenzoyl) peptide or amino acid. explorationpub.com This derivatization can be used for N-terminal protection during peptide synthesis or to introduce a specific moiety for analytical or functional purposes. For instance, derivatization can alter the chromatographic behavior or mass spectrometric fragmentation of an analyte, aiding in its detection and quantification. nih.govnih.govrsc.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 4-Chlorobenzoyl chloride |

| 4-Chlorobenzoic acid |

| Acetone |

| Benzoyl azide, 4-chloro- |

| Dichloromethane |

| Dinitrogen |

| Hydrazoic acid |

| Iridium(III) |

| Methyl acrylate |

| Oxalyl chloride |

| Sodium azide |

| Styrene |

| Thionyl chloride |

| 2,2,2-trichloroethoxycarbonyl azide (TrocN₃) |

| Trichloroethoxysulfonyl azide (TcesN₃) |

| 4-Methylstyrene |

| 2-Phenylpyridine |

| Phenyl-ketoxime |

| N-pyrimidyl-aniline |

| Silver acetate (B1210297) (AgOAc) |

| Silver triflimide (AgNTf₂) |

| 1,2-Dichloroethane |

| Cobalt(II) |

Spectroscopic Analysis Research Techniques for Benzoyl Azide, 4 Chloro and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the structure of 4-chlorobenzoyl azide (B81097) and its synthetic derivatives by mapping the chemical environment of hydrogen atoms. In 4-chlorobenzoyl azide, the aromatic protons on the benzene (B151609) ring typically exhibit a characteristic splitting pattern. Due to the para-substitution, the protons on the benzene ring form an AA'BB' system, which often appears as two distinct doublets. For instance, in an acetone-d6 (B32918) solvent, the aromatic protons of 4-chlorobenzoyl azide have been observed as doublets around δ 8.17 ppm and δ 7.98 ppm. rsc.org

The synthetic products derived from 4-chlorobenzoyl azide also show distinct ¹H NMR spectra. For example, in the synthesis of various heterocyclic compounds, the proton signals are well-resolved and provide conclusive evidence for the final structure. rsc.orgumich.edu One of the key synthetic products resulting from the Curtius rearrangement of 4-chlorobenzoyl azide is 4-chlorophenyl isocyanate. The analysis of its derivatives, such as ureas and carbamates, relies on ¹H NMR to confirm the addition to the isocyanate group.

Table 1: Selected ¹H NMR Data for Benzoyl Azide, 4-chloro- and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| Benzoyl azide, 4-chloro- | acetone-d6 | 8.17 (d, J = 8.7 Hz, 2H), 7.98 (d, J = 8.6 Hz, 2H) | rsc.org |

| N-(4-aminophenyl)-4-chlorobenzamide | DMSO-d6 | 10.75 (brs, 1H), 10.42 (brs, 1H), 7.94 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.9 Hz, 2H) | rsc.org |

| 4-Chlorobenzyl azide | CDCl₃ | 7.3 (m, 4H), 4.33 (s, 2H) | prepchem.comrsc.org |

| (E)-N-(4-chlorobenzoyl)-N'-(2-methoxy-4-hydroxybenzylidene)hydrazine | - | Spectra available for detailed analysis. | spectrabase.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. For 4-chlorobenzoyl azide, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the carbon atom bearing the chlorine, the carbon atom attached to the azide group, and the remaining aromatic carbons. In acetone-d6, the carbonyl carbon (C=O) of 4-chlorobenzoyl azide appears at approximately δ 171.92 ppm, while the aromatic carbons show signals in the range of δ 118.20 to 135.12 ppm. rsc.org

This technique is crucial for tracking the chemical transformations of the carbonyl group during reactions. For example, upon rearrangement to 4-chlorophenyl isocyanate, the carbonyl carbon signal disappears and is replaced by a new signal for the isocyanate carbon (-NCO) at a different chemical shift. Analysis of various synthetic products consistently relies on ¹³C NMR to confirm the integrity of the carbon framework and the formation of new bonds. rsc.orgumich.edu

Table 2: Selected ¹³C NMR Data for Benzoyl Azide, 4-chloro- and its Synthetic Products

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Benzoyl azide, 4-chloro- | acetone-d6 | 171.92, 135.12, 133.66, 130.60, 118.41, 118.20 | rsc.org |

| 4-Chlorophenyl isocyanate | - | Data available for analysis. | tcichemicals.comacs.org |

| N-(4-aminophenyl)-4-chlorobenzamide | DMSO-d6 | 163.44, 161.86, 129.32, 128.13, 126.20, 113.71, 112.63, 106.30, 96.06, 55.45 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods measure the vibrational energies of molecular bonds, which are characteristic of specific functional groups.

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups in 4-chlorobenzoyl azide and its products. The most prominent and diagnostic absorption band for the azide group (-N₃) is a strong, sharp peak typically found in the region of 2100-2200 cm⁻¹. prepchem.com For 4-chlorobenzoyl azide, a strong absorption at approximately 2110 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azide moiety. prepchem.com Another key absorption is that of the carbonyl group (C=O), which appears as a strong band around 1680-1700 cm⁻¹. prepchem.comscispace.com

This technique is particularly useful for monitoring the progress of reactions involving 4-chlorobenzoyl azide. For example, in the Curtius rearrangement, the disappearance of the azide peak at ~2110 cm⁻¹ and the appearance of the strong, characteristic isocyanate (-N=C=O) band around 2250 cm⁻¹ provides clear evidence of the conversion to 4-chlorophenyl isocyanate. The FT-IR spectra of various reaction products further confirm their structure by showing the presence of expected functional groups like N-H (amides) or C-O (esters). impactfactor.orgresearchgate.netresearchgate.net

Table 3: Characteristic FT-IR Frequencies for Benzoyl Azide, 4-chloro- and Related Functional Groups

| Functional Group | Compound/Class | Wavenumber (cm⁻¹) | Description | Reference |

| Azide (-N₃) | Benzoyl azide, 4-chloro- | ~2110 | Strong, sharp, asymmetric stretch | prepchem.com |

| Carbonyl (C=O) | Benzoyl azide, 4-chloro- | ~1680 | Strong stretch | prepchem.com |

| Isocyanate (-NCO) | 4-Chlorophenyl isocyanate | ~2250 | Strong, characteristic stretch | |

| Aromatic C-H | Aromatic compounds | ~3000-3100 | Stretching vibrations | pg.edu.pl |

| C-Cl | Chloroaromatics | ~1090 | Stretching vibration | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds that are weakly polar or nonpolar. For azides, the symmetric stretching vibration of the N=N=N group is Raman active and can be observed. Studies on similar aromatic azides, like 4-nitrobenzoyl azide, have utilized in-situ Raman spectroscopy to follow reaction kinetics. rsc.org In these studies, the symmetric stretching of the azide group is observed around 1239 cm⁻¹. rsc.org

For 4-chlorobenzoyl azide, Raman spectroscopy can be used to study the benzoyl ring vibrations and the C-Cl bond. It is also a valuable tool for analyzing synthetic products. For example, in studies involving 4-chlorobenzoyl-CoA, Raman spectroscopy was used to investigate the electronic changes in the benzoyl ring upon binding to an enzyme active site. nih.gov While not as routinely used as FT-IR for simple identification, Raman spectroscopy offers unique advantages for studying molecular symmetry, crystal lattice vibrations, and for in-situ reaction monitoring without interference from aqueous media. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of "Benzoyl azide, 4-chloro-" and its reaction products through fragmentation analysis. The molecular weight of "Benzoyl azide, 4-chloro-" is 181.58 g/mol , with a precise exact mass of 181.0042895 Da. nih.gov

The fragmentation of aryl azides under electron impact in the mass spectrometer typically follows a general pattern. researchgate.net The primary and most significant fragmentation is the loss of a nitrogen molecule (N₂) from the molecular ion (M⁺). This initial loss results in the formation of a highly reactive nitrene intermediate. This intermediate can then undergo rearrangement and further fragmentation. For substituted phenyl azides, this process leads to characteristic fragment ions. researchgate.net While specific high-resolution data for the fragmentation of "Benzoyl azide, 4-chloro-" is not detailed in the provided sources, the general pathway for aryl azides suggests an initial loss of N₂ (28 Da) would be the predominant step. researchgate.net

In the analysis of synthetic products derived from "Benzoyl azide, 4-chloro-", high-resolution mass spectrometry (HRMS) is crucial for confirming their elemental composition. For instance, in reactions forming heterocyclic compounds like triazoles or amides, HRMS provides exact mass measurements that validate the proposed structures. rsc.org The analysis can be performed using various ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative ion modes to detect protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). nih.govumich.edutue.nl

Table 1: Representative HRMS Data for Synthetic Products

| Compound Class | Ionization Mode | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| N-(1-methyl-1H-pyrrol-2-yl)-4-chlorobenzamide | ESI | 277.0738 [M+H]⁺ | 277.0741 | rsc.org |

| 4-chloro-N-(2-methyl-5-thiazolyl)benzamide | ESI | 252.0244 [M+H]⁺ | 252.0249 | rsc.org |

| 5-(4-chlorophenyl)- rsc.orgumich.edukyushu-u.ac.jptriazolo[4,5-d]pyrimidin-7-amine | ESI | 250.08171 [M+Na]⁺ | 250.08112 | umich.edu |

This table is representative of the types of data obtained for products synthesized using "Benzoyl azide, 4-chloro-" or related starting materials.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within "Benzoyl azide, 4-chloro-" and its derivatives. The presence of the chromophoric benzoyl and azide groups results in characteristic absorption bands in the UV region. cdnsciencepub.com The 4-chlorobenzoyl group is specifically added to molecules like peptides to confer strong UV absorption, facilitating their detection. cdnsciencepub.com

Studies on related aromatic azides, such as 4-azidobenzoic acid, show a distinct absorption maximum around 274 nm, which is attributed to the azido-phenyl moiety. researchgate.net Similarly, "Benzoyl azide, 4-chloro-" is expected to exhibit significant absorption in this region of the UV spectrum. Research involving the visible light-driven formation of benzoyl azides utilizes UV-Vis spectroscopy to monitor the reaction and characterize the light-absorbing properties of the components. kyushu-u.ac.jp For example, changes in the fluorescence spectra of photocatalysts upon the addition of "Benzoyl azide, 4-chloro-" have been used to study quenching mechanisms, indicating electronic interactions between the molecules. rsc.org

Table 2: UV-Vis Absorption Data for Aromatic Azides

| Compound | Absorption Maximum (λmax) | Solvent/Method | Reference |

|---|---|---|---|

| 4-azidobenzoic acid | 274 nm | - | researchgate.net |

| Dextran azide (containing phenyl azide group) | 274 nm | - | researchgate.net |

This table provides context for the expected UV-Vis absorption of "Benzoyl azide, 4-chloro-" based on structurally similar compounds.

X-ray Structural Analysis for Crystalline Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline compounds. numberanalytics.com While a crystal structure for "Benzoyl azide, 4-chloro-" itself is not described in the available literature, the technique is extensively applied to its crystalline synthetic products, such as peptides, triazoles, and other heterocycles. cdnsciencepub.comrsc.org The introduction of the 4-chlorobenzoyl group often enhances the crystallinity of peptides, making them amenable to X-ray diffraction analysis. cdnsciencepub.com

The structural analysis of these derivatives provides invaluable information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). researchgate.net For example, the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, a product containing a related structural motif, was determined to belong to the monoclinic system with space group P2₁/c. researchgate.net Such analyses reveal details like the planarity of the benzene ring and the conformation of heterocyclic rings. researchgate.net In the study of copper-catalyzed azide-alkyne cycloaddition products, single-crystal X-ray diffraction confirms the formation of the triazole ring and elucidates the coordination geometry of the metal catalyst. rsc.org These structural insights are critical for understanding reaction mechanisms and designing new molecules with specific properties. nih.govmdpi.com

Table 3: Example Crystallographic Data for a Related Synthetic Product

| Parameter | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Structural Features | - Benzene ring is nearly coplanar. | researchgate.net |

| - 1,3,5-triazine (B166579) ring has a half-chair conformation. | researchgate.net |

Advanced Applications of Benzoyl Azide, 4 Chloro in Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocycles

The unique reactivity of 4-chlorobenzoyl azide (B81097) makes it a valuable precursor for synthesizing a range of nitrogen-containing heterocyclic compounds. It can act as a source of a 1,3-dipole for cycloadditions or generate a highly reactive acyl nitrene intermediate capable of forming new carbon-nitrogen bonds.

Triazoles (1,2,3-Triazoles, 1,4-Disubstituted, 1,4,5-Trisubstituted)

The 1,2,3-triazole core is a fundamental scaffold in medicinal chemistry, often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. organic-chemistry.orgwikipedia.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, it typically employs alkyl or aryl azides. organic-chemistry.orgwikipedia.org The use of acyl azides like 4-chlorobenzoyl azide is less common but offers a pathway to N-acyl triazoles or, after rearrangement and hydrolysis, to other triazole derivatives.

The direct cycloaddition of 4-chlorobenzoyl azide with alkynes can be challenging due to the competing Curtius rearrangement pathway, where the acyl azide rearranges to an isocyanate upon heating. nih.govwikipedia.org However, under carefully controlled conditions, acyl azides can participate in cycloaddition reactions. More commonly, the 4-chlorobenzoyl moiety is introduced into a triazole system using a related precursor, 4-chlorobenzyl azide, which readily participates in CuAAC reactions with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govroyalsocietypublishing.orgnih.gov For instance, a sustainable protocol using a reusable ZnO-CTAB nanocrystal catalyst has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from various substituted azides and alkynes. rsc.org Similarly, silver-catalyzed royalsocietypublishing.org and copper-catalyzed nih.govacs.org systems effectively promote the cycloaddition of 4-chlorobenzyl azide with alkynes.

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles often involves the reaction of internal alkynes or a subsequent functionalization of a disubstituted triazole. tandfonline.com While direct examples using 4-chlorobenzoyl azide are not prevalent, the general methodologies for triazole synthesis provide a framework where it could potentially be employed. organic-chemistry.org

Tetrazoles

Tetrazoles are another class of nitrogen-rich heterocycles with significant applications, particularly as bioisosteres for carboxylic acids in drug design. researchgate.net The most common synthetic route involves the [3+2] cycloaddition of an azide source with a nitrile. mdpi.comacs.orgorganic-chemistry.orgnih.gov

A direct application involving the 4-chlorobenzoyl group is the synthesis of 1-acyl-5-substituted-1,2,3,4-tetrazoles. In a representative procedure, 5-phenyl-1H-tetrazole is first synthesized via the cycloaddition of benzonitrile (B105546) with sodium azide. chalcogen.ro The resulting tetrazole is then acylated using 4-chlorobenzoyl chloride in a condensation reaction to yield 5-phenyl-1-(p-chlorobenzoyl)-1,2,3,4-tetrazole . chalcogen.ro This two-step approach effectively incorporates the 4-chlorobenzoyl scaffold onto the tetrazole ring, yielding a stable, acylated product. chalcogen.ro This method highlights a strategy where, instead of using 4-chlorobenzoyl azide directly in the cycloaddition, the corresponding acyl group is attached in a subsequent step.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 5-Phenyl-1H-tetrazole | 4-Chlorobenzoyl chloride | 5-Phenyl-1-(p-chlorobenzoyl)-1,2,3,4-tetrazole | 68% | chalcogen.ro |

Imidazoles

The synthesis of imidazoles, a core structure in many bioactive molecules, typically proceeds through multicomponent reactions or the cyclization of various precursors. mdpi.comorganic-chemistry.org While a direct one-pot synthesis from 4-chlorobenzoyl azide is not a standard method, the 4-chlorobenzoyl structural unit is found in complex imidazole-containing systems. For example, the compound 2,3-Di(4-chlorobenzoyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been synthesized, demonstrating the incorporation of this moiety. jst.go.jp The synthesis of such complex molecules often starts from precursors like phenacyl azides. jst.go.jpbeilstein-journals.org In these syntheses, the aroyl group is already part of the starting material before the cyclization to form the imidazole (B134444) ring occurs. beilstein-journals.org Other routes to imidazoles involve the electrochemically induced reaction of vinyl azides with benzyl (B1604629) amines. mdpi.comnih.gov

Aziridines and Related Fused Heterocyclic Systems

Aziridines are valuable, strained three-membered heterocycles that serve as versatile intermediates in organic synthesis. A primary method for their formation is the addition of a nitrene to an alkene. ias.ac.in Acyl azides, such as 4-chlorobenzoyl azide, are excellent precursors for acyl nitrenes, typically generated via thermal or photochemical decomposition, or more recently, through transition-metal catalysis. ias.ac.inresearchgate.net

The photolysis or thermolysis of 4-chlorobenzoyl azide generates 4-chlorobenzoyl nitrene, a highly reactive intermediate that can be trapped by an alkene to form an N-(4-chlorobenzoyl)aziridine. This nitrene transfer must compete with the intramolecular Curtius rearrangement. nih.gov Modern catalytic systems have been developed to favor the nitrene transfer pathway. For instance, Ir(III) complexes can catalyze the C-H amidation reaction using 4-chlorobenzoyl azide, proceeding through a controlled acyl nitrene transfer mechanism. acs.orgyonsei.ac.kr This same principle can be extended to the aziridination of olefins. Cobalt(II)-based metalloradical catalysis has also been shown to be effective for intramolecular aziridination using related sulfamoyl azides, suggesting potential applicability for acyl azides like 4-chlorobenzoyl azide to construct strained heterocyclic systems. researchgate.net

Construction of Amine and Amide Scaffolds

Beyond heterocycle synthesis, 4-chlorobenzoyl azide is a key reagent for installing amine and amide functionalities, which are ubiquitous in pharmaceuticals and biomolecules.

The quintessential reaction of acyl azides is the Curtius rearrangement , where thermal or photochemical activation induces the loss of dinitrogen gas and rearrangement to an isocyanate. nih.govwikipedia.orgnih.gov 4-Chlorobenzoyl azide smoothly undergoes this rearrangement to form 4-chlorophenyl isocyanate. This highly reactive isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

Amines: Hydrolysis of the isocyanate with water yields a carbamic acid, which spontaneously decarboxylates to form 4-chloroaniline, a primary amine. nih.govwikipedia.org

Carbamates: Reaction with an alcohol traps the isocyanate as a stable carbamate (B1207046) derivative. wikipedia.org

Ureas: Reaction with a primary or secondary amine yields the corresponding urea (B33335) derivative. nih.gov

Alternatively, 4-chlorobenzoyl azide can be used directly as an efficient acylating agent to form amides. This application is particularly valuable in peptide chemistry, as it provides a mild and effective method for forming peptide bonds. The reaction of 4-chlorobenzoyl azide with the free amino group of an amino acid or peptide ester proceeds smoothly at room temperature to give the corresponding N-(4-chlorobenzoyl) derivative in high yields (60-90%). cdnsciencepub.com

More advanced methods involve transition-metal-catalyzed C-H amidation. An Iridium(III)-catalyzed reaction allows for the direct amidation of C(sp²)–H bonds using 4-chlorobenzoyl azide as the nitrogen source. acs.orgyonsei.ac.kr This method is highly efficient, particularly under mechanochemical (ball-milling) conditions, which can suppress the competing thermal Curtius rearrangement and improve yields compared to solution-based reactions. acs.orgyonsei.ac.krresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Curtius Rearrangement | 4-Chlorobenzoyl azide, Heat (Δ) or Light (hν) | 4-Chlorophenyl isocyanate | nih.govwikipedia.org |

| Amine Synthesis | 4-Chlorophenyl isocyanate, H₂O | 4-Chloroaniline | nih.gov |

| Amide Synthesis | 4-Chlorobenzoyl azide, R-NH₂ | N-(4-chlorobenzoyl) amide | cdnsciencepub.com |

| C-H Amidation | 4-Chlorobenzoyl azide, R-H, [Ir(III)] catalyst, Ball-milling | R-NHCO(C₆H₄Cl) | acs.orgyonsei.ac.kr |

Derivatization Strategies in Peptide and Amino Acid Chemistry

In the field of peptide and amino acid chemistry, 4-chlorobenzoyl azide serves as an excellent derivatizing agent. cdnsciencepub.com The characterization of synthetic or natural peptides can often be complicated by poor crystallization or difficult purification. Conversion of the peptide to a crystalline derivative with a sharp melting point can greatly simplify analysis and purification.

Research has shown that 4-chlorobenzoyl azide reacts efficiently with the N-terminal amino group of peptide esters to form stable, highly crystalline N-(4-chlorobenzoyl) peptides. cdnsciencepub.com A key advantage of this method is that the reaction proceeds at room temperature without any measurable racemization, preserving the stereochemical integrity of the chiral amino acid residues. cdnsciencepub.com

This derivatization is particularly effective even with sterically hindered amino acids, such as 2-methylalanine (Aib), which are found in numerous fungal metabolites. The reaction also proceeds smoothly with secondary amines, like the N-terminal proline residue in a peptide chain. cdnsciencepub.com The resulting 4-chlorobenzoyl derivatives exhibit strong ultraviolet absorption, allowing for sensitive detection (at the nanogram level) in chromatographic effluents. cdnsciencepub.com This simple and robust derivatization technique provides a powerful tool for the confirmation of structure and the resolution of discrepancies in the physical properties of peptides reported by different laboratories. cdnsciencepub.com

| Peptide/Amino Acid Ester | Derivatizing Agent | Product | Yield | Reference |

| Methyl 2-methylalaninate | Benzoyl azide, 4-chloro- | Methyl N-(4-chlorobenzoyl)-2-methylalaninate | 88% | cdnsciencepub.com |

| Methyl glycyl-2-methylalaninate | Benzoyl azide, 4-chloro- | Methyl N-(4-chlorobenzoyl)glycyl-2-methylalaninate | 60% | cdnsciencepub.com |

| Methyl L-prolyl-L-valinate | Benzoyl azide, 4-chloro- | Methyl N-(4-chlorobenzoyl)-L-prolyl-L-valinate | 90% | cdnsciencepub.com |

| Methyl L-valyl-2-methylalaninate | Benzoyl azide, 4-chloro- | Methyl N-(4-chlorobenzoyl)-L-valyl-2-methylalaninate | 87% | cdnsciencepub.com |

Role as a Key Building Block in Complex Molecule Synthesis

Benzoyl azide, 4-chloro- serves as a fundamental building block for the construction of more intricate molecular architectures. Its utility is particularly evident in the synthesis of modified peptides and complex heterocyclic systems.

The reagent reacts efficiently with amino acid and peptide esters to form 4-chlorobenzoyl derivatives. cdnsciencepub.com This reaction proceeds smoothly at room temperature, even with sterically hindered amines, yielding highly crystalline products in the 60-90% range without significant racemization. cdnsciencepub.com The incorporation of the 4-chlorobenzoyl group serves multiple purposes: it enhances the crystallinity of the resulting peptides, which aids in their purification and characterization, and introduces a unique spectroscopic handle due to the chlorine atom. cdnsciencepub.com

Beyond peptide chemistry, the 4-chlorobenzoyl structural unit is integral to the synthesis of various complex molecules. For instance, the related compound, 4-chlorobenzoyl chloride, is used to synthesize compounds like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) and 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene, highlighting the value of this moiety in creating elaborate molecular frameworks. mdpi.com Furthermore, the azide functionality itself is a linchpin in cycloaddition reactions. In a notable example, the structurally similar 4-chlorobenzyl azide participates in copper-catalyzed "click" reactions with alkynes to create complex coumarin-1,2,3-triazole hybrids, demonstrating the power of the azide group to link distinct molecular fragments. iyte.edu.tr

| Reactant | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Amino Acid/Peptide Esters | Benzoyl azide, 4-chloro- | 4-Chlorobenzoyl-peptides | Facilitates crystallization and characterization of peptides. | cdnsciencepub.com |

| Internal Alkyne on Coumarin (B35378) Scaffold | 4-Chlorobenzyl azide | Coumarin-1,2,3-triazole Hybrids | Demonstrates use in click chemistry to link complex heterocyclic systems. | iyte.edu.tr |

| 8-hydroxyquinolin-2(1H)-one | 4-Chlorobenzoyl chloride | 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Shows incorporation of the 4-chlorobenzoyl moiety into bioactive scaffolds. | mdpi.com |

Facilitation of Green Chemical Transformations

The use of Benzoyl azide, 4-chloro- and related acyl azides aligns with several key principles of green chemistry, primarily through enabling reactions under milder conditions, in environmentally benign solvents, or in the absence of solvents altogether.

A significant advancement is the use of acyl azides in mechanochemical C–H amidation reactions. acs.org These reactions, conducted under solvent-free ball milling conditions, offer a green alternative to traditional solution-based methods. acs.org This technique not only eliminates the need for potentially hazardous solvents but also provides a way to control the reactivity of thermally unstable acyl azides, which can otherwise undergo unwanted rearrangements. acs.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, is another area where azides contribute to greener synthesis. rsc.org Research has demonstrated that these reactions can be performed efficiently in water, a sustainable and non-toxic solvent. rsc.orgresearchgate.net Furthermore, some CuAAC reactions using azides and alkynes can be carried out in excellent yields under solvent-free conditions. rsc.org The ability to reuse the catalyst for multiple cycles further enhances the green credentials of this methodology. rsc.org Additionally, the derivatization of peptides with Benzoyl azide, 4-chloro- proceeds at ambient room temperature, reducing the energy input required for the transformation. cdnsciencepub.com

| Transformation | Green Aspect | Reaction Conditions | Benefit | Reference |

|---|---|---|---|---|

| C–H Amidation | Solvent-Free | Mechanochemical Ball Milling | Eliminates solvent waste, controls reactivity. | acs.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Greener Solvent | Water | Reduces use of volatile organic compounds. | rsc.orgresearchgate.net |

| Azide-Alkyne Cycloaddition (CuAAC) | Solvent-Free | Neat, Room Temperature | Maximizes atom economy, minimizes waste. | rsc.org |

| Peptide Derivatization | Energy Efficiency | Room Temperature | Lowers energy consumption. | cdnsciencepub.com |

Late-Stage Functionalization Strategies and Modular Synthesis

Benzoyl azide, 4-chloro- is a valuable reagent in modern synthetic strategies that prioritize efficiency, such as late-stage functionalization (LSF) and modular synthesis. These approaches aim to rapidly build molecular complexity and diversify existing molecular scaffolds. wikipedia.orgnih.gov

Late-Stage Functionalization (LSF) involves introducing chemical groups into a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. wikipedia.orgscispace.com This allows chemists to quickly generate analogues with potentially improved properties without having to restart the synthesis from scratch. nih.gov Benzoyl azides are well-suited for LSF through C–H amidation reactions. rsc.org For example, under visible light photocatalysis, benzoyl azides can directly amidate electron-rich heteroarenes with high regioselectivity. rsc.org This method is advantageous because it proceeds under mild conditions and tolerates various functional groups. rsc.org The presence of the chlorine atom on the benzoyl azide is particularly useful, as it provides a handle for subsequent modifications through transition metal-catalyzed cross-coupling reactions. rsc.org The direct, site-selective azidation of C-H bonds in complex molecules is another powerful LSF strategy, creating a versatile azide handle that can be converted into amines, amides, or triazoles for further diversification. nih.gov

Modular Synthesis involves assembling complex molecules from interchangeable building blocks (modules). nih.govnih.gov The azide group is a premier functional handle for modular approaches, most notably through the CuAAC click reaction. nih.govmdpi.com This reaction allows for the efficient and highly selective joining of an azide-containing module with an alkyne-containing module. researchgate.net By employing Benzoyl azide, 4-chloro- or a similar precursor, the 4-chlorobenzoyl unit can be "clicked" onto a wide variety of molecular partners, embodying the modular spirit of generating complexity through reliable and predictable connections. iyte.edu.trnih.gov

| Strategy | Reaction | Reagent Type | Key Feature | Reference |

|---|---|---|---|---|

| Late-Stage Functionalization | Photocatalytic C–H Amidation | Benzoyl azides | Directly installs benzamido group on complex heterocycles under mild conditions. | rsc.org |

| Late-Stage Functionalization | Catalytic C–H Azidation | Azide Source | Installs a versatile azide handle for rapid diversification of natural products. | nih.gov |

| Modular Synthesis | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized building blocks | Efficiently and selectively "clicks" molecular fragments together. | nih.govresearchgate.net |

| Modular Synthesis | Click Reaction for Hybrids | 4-Chlorobenzyl azide | Connects a coumarin module to a triazole, forming a complex hybrid molecule. | iyte.edu.tr |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for unlocking the full potential of 4-chlorobenzoyl azide (B81097) in complex molecular synthesis. Research is moving beyond conventional methods to explore catalysts that offer superior control over reaction outcomes.

A significant area of focus is the expansion of metal-catalyzed reactions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, researchers are exploring other metals to modulate reactivity and substrate scope. acs.org For instance, silver-catalyzed azide-alkyne cycloaddition (AgAAC) has emerged as a viable alternative, with studies demonstrating the catalytic activity of various silver salts and N-heterocyclic carbene complexes. nih.gov Furthermore, iridium(III) catalysts have been successfully employed for direct C–H amidation reactions using acyl azides, including 4-chlorobenzoyl azide, under mechanochemical conditions. acs.org These systems offer pathways to C-N bond formation with high selectivity, avoiding the thermally induced Curtius rearrangement that can plague such transformations. acs.org

Heterogeneous catalysis represents another major frontier. The development of reusable, solid-supported catalysts aligns with the principles of green and sustainable chemistry. Recent work has shown that zinc-based heterogeneous catalysts, such as sonochemically prepared CTAB-stabilized ZnO nanorods, can effectively catalyze the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous media without the need for bases or reducing agents. rsc.org Similarly, various copper-based solid heterogeneous catalysts, including those immobilized on layered double hydroxides or magnetic nanoparticles, are being developed to facilitate azide-alkyne cycloadditions with the advantage of easy catalyst recovery and reuse. mdpi.com

| Catalytic System | Reaction Type | Key Advantages & Research Findings | Citations |

| Iridium(III) Complexes | C-H Amidation | Enables direct C-H amidation with excellent C-N bond selectivity; shows higher efficiency in solvent-free ball milling than in solution. | acs.org |

| Silver(I) Salts / Complexes | Azide-Alkyne Cycloaddition | Provides an alternative to copper catalysis; mechanism has been assessed using density functional theory (DFT) calculations. | nih.gov |

| Zinc-Based Nanocrystals | Azide-Alkyne Cycloaddition | Sustainable and eco-friendly; operates in water, is reusable, and requires no base or reducing agents for high regioselectivity. | rsc.org |

| Heterogeneous Copper | Azide-Alkyne Cycloaddition | Includes Cu(II) on silica, CuI on layered double hydroxides, and magnetic CuFe₂O₄ nanoparticles; facilitates catalyst recovery and reuse. | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 4-chlorobenzoyl azide chemistry with continuous flow and automated synthesis platforms is a rapidly emerging trend, driven by the need for safer, more efficient, and scalable chemical production. syrris.com Flow chemistry offers significant advantages, particularly when handling potentially hazardous intermediates like organic azides, by minimizing the volume of reactive material at any given time and allowing for precise control over reaction parameters. durham.ac.uk

Monolithic reactors, which are continuous porous structures prepared within cartridges, are being specifically designed for azide chemistry. An ion-exchange monolith can be converted to an immobilized azide source, which can then be used in flow systems for reactions like the Curtius rearrangement. vapourtec.com This setup allows for the conversion of acyl chlorides to isocyanates via acyl azide intermediates in a continuous, controlled manner. vapourtec.com

Furthermore, flow chemistry enables the integration of multiple synthetic steps into a single, automated sequence. durham.ac.uk For example, a process can be designed where an aryl azide is generated in flow, purified using in-line scavenger cartridges to remove by-products, and then immediately used in a subsequent reaction like a cycloaddition or a Staudinger aza-Wittig reaction. durham.ac.ukvapourtec.com This telescoping of reactions reduces manual handling, minimizes waste, and accelerates the synthesis of complex molecules and compound libraries. syrris.commdpi.com

| Flow Chemistry Application | Key Technology / Method | Advantages | Citations |

| Aryl Azide Synthesis | Diazotization & Azidation | Improved safety for handling potentially explosive intermediates; in-line purification with scavenger resins. | durham.ac.uk |

| Curtius Rearrangement | Immobilized Azide on Monolithic Reactors | Controlled generation of acyl azide intermediates and subsequent rearrangement to isocyanates. | vapourtec.com |

| Staudinger / Aza-Wittig Reaction | Monolithic Triphenylphosphine (B44618) Reactors | Automated, multi-step synthesis of imines from azides and aldehydes/ketones. | vapourtec.com |

| Multi-Step Integrated Synthesis | Combined Flow Modules | Telescoping of reactions (e.g., oxidation, azide formation, cycloaddition) to build complex molecules without isolation of intermediates. | durham.ac.ukmdpi.com |

Exploration of New Azide-Mediated Reaction Pathways

Beyond its well-established role in cycloadditions and rearrangements, research is uncovering novel reaction pathways for 4-chlorobenzoyl azide. A particularly innovative area is the use of visible-light photocatalysis. One study has demonstrated that benzoyl azides can undergo a cascade cyclization with N-arylmethacrylamides to produce biologically important oxindole (B195798) and spirooxindole scaffolds. ibs.re.kr Crucially, this reaction proceeds through a non-nitrene pathway involving a triplet-sensitized azide, thereby avoiding common nitrene-derived side products. ibs.re.kr In a control experiment, 4-chlorobenzoyl azide was shown to react efficiently under these photocatalytic conditions. ibs.re.kr

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers another avenue for novel reactivity. Under solvent-free ball milling conditions, 4-chlorobenzoyl azide can participate in an Ir(III)-catalyzed C-H amidation with greater efficiency than in solution. acs.org This method provides excellent control over the nitrene transfer reaction, suppressing the competing Curtius rearrangement. acs.org

The compound also continues to find application as a derivatizing agent. 4-Chlorobenzoylazide reacts smoothly with amino acid and peptide esters, including those with hindered amines, to form 4-chlorobenzoyl derivatives. cdnsciencepub.com This reaction proceeds without measurable racemization and yields highly crystalline products, making it a valuable tool for the characterization and purification of peptides. cdnsciencepub.com

Innovations in Sustainable Synthesis and Green Chemistry for Azide Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving 4-chlorobenzoyl azide. ijnc.ir A primary goal is to minimize waste and reduce reliance on hazardous materials. acs.org

A key innovation is the development of syntheses in environmentally benign solvents, particularly water. A sustainable, copper-free protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles using a reusable zinc-based heterogeneous catalyst has been developed in a water-ethylene (B12542467) glycol mixture. rsc.org This methodology boasts a high eco-score and a low E-factor, a metric that relates the weight of waste to the weight of the product. rsc.orgacs.org

Solvent-free reaction conditions represent another significant advance. The use of high-speed ball milling (mechanochemistry) for the C-H amidation reaction with 4-chlorobenzoyl azide completely eliminates the need for bulk solvents, drastically reducing the environmental impact of the process. acs.orgacs.org

The choice of reagents is also critical for sustainable synthesis. In the multi-step synthesis of certain triazole derivatives, the use of sodium azide was identified as a significant drawback for large-scale production due to safety concerns. google.com A revised, safer process was developed that utilizes diphenylphosphoryl azide to form the key azide intermediate, demonstrating a commitment to designing safer chemical pathways. google.com

| Green Chemistry Approach | Specific Example with Azides | Key Sustainability Benefit | Citations |

| Benign Solvents | ZnO-catalyzed cycloaddition in a water:ethylene glycol system. | Reduces reliance on volatile organic compounds (VOCs); water is a non-toxic, abundant solvent. | rsc.org |

| Solvent-Free Reactions | Ir(III)-catalyzed C-H amidation via mechanochemical ball milling. | Eliminates solvent waste, which can account for 50-80% of the mass in a batch process. | acs.orgacs.org |

| Heterogeneous Catalysis | Use of reusable ZnO nanocrystals or Cu on solid supports. | Allows for easy catalyst recovery and reuse, minimizing chemical waste and cost. | rsc.orgmdpi.com |